Nirmatrelvir - 2628280-40-8

Nirmatrelvir

Catalog Number: EVT-3528569
CAS Number: 2628280-40-8
Molecular Formula: C23H32F3N5O4
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nirmatrelvir is an azabicyclohexane that is (1R,5S)-3-azabicyclo[3.1.0]hexane substituted by {(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}aminoacyl, 3-methyl-N-(trifluoroacetyl)-L-valinamide, methyl and methyl groups at positions 2S, 3, 6 and 6, respectively. It is the first orally administered inhibitor of SARS-CoV-2 main protease developed by Pfizer and used in combination with ritonavir for the treatment of COVID-19. It has a role as an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is a nitrile, a member of pyrrolidin-2-ones, a secondary carboxamide, a pyrrolidinecarboxamide, a tertiary carboxamide, an organofluorine compound and an azabicyclohexane.
Nirmatrelvir (PF-07321332) is an orally bioavailable 3C-like protease (3CLPRO) inhibitor that is the subject of clinical trial NCT04756531. 3CLPRO is responsible for cleaving polyproteins 1a and 1ab of SARS-CoV-2. Without the activity of the SARS-CoV-2 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication. In 2020, Pfizer was investigating another potential treatment for SARS-CoV-2, [PF-07304814]. Both drugs were inhibitors of SARS-CoV-2 3CLPRO, but nirmatrelvir has the advantage of being orally bioavailable. Nirmatrelvir is advantageous in that it can be prescribed to patients before they require hospitalization, while [PF-07304814] requires intravenous administration in hospital. In December 2021, the FDA granted an emergency use authorization to Paxlovid, a co-packaged product containing both nirmatrelvir and [ritonavir], for the treatment of certain patients with mild-to-moderate COVID-19. It was fully approved by the FDA on May 25, 2023. Paxlovid was approved for use in Canada in January 2022 for the treatment of adult patients with mild-moderate COVID-19 and later granted conditional marketing authorization by the European Commission on January 27, 2022.
Paxlovid is a co-packaged combination of nirmatrelvir, a second generation protease inhibitor, and ritonavir, a pharmacological enhancer, that is used to treated infection with the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) , the cause of the novel and severe coronavirus disease, 2019 (COVID-19). Paxlovid is given orally for 5 days in patients early in the course of infection and has not been linked to serum aminotransferase elevations or to clinically apparent liver injury.
Nirmatrelvir is an orally bioavailable, peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) main protease (Mpro; 3C-like protease; 3CL protease; 3CLpro; nsp5 protease), with potential antiviral activity against SARS-CoV-2 and other coronaviruses. Upon oral administration, nirmatrelvir selectively targets, binds to, and inhibits the activity of SARS-CoV-2 Mpro. This inhibits the proteolytic cleavage of viral polyproteins, thereby inhibiting the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.
Source and Classification

Nirmatrelvir was first synthesized by Pfizer and is classified as a peptidomimetic compound. Its structure is designed to mimic peptide substrates of the viral protease, allowing it to effectively bind and inhibit this enzyme. The compound has been granted emergency use authorization in various countries due to its role in treating COVID-19.

Synthesis Analysis

Methods and Technical Details

The synthesis of nirmatrelvir has been approached through various methods, emphasizing efficiency and scalability. One notable synthetic route involves several key steps:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of bicyclic amino acids, which are crucial for constructing the nirmatrelvir structure. This step often employs asymmetric catalysis to enhance yield and selectivity.
  2. Coupling Reactions: The assembly of nirmatrelvir typically involves coupling different amino acid derivatives using reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) to facilitate amide bond formation.
  3. Dehydration Steps: A critical transformation in the synthesis is the conversion of primary amides to nitriles, often utilizing reagents like trifluoroacetic anhydride or Burgess reagent, which can lead to high yields.
  4. Purification: Final purification steps frequently involve high-performance liquid chromatography to achieve the desired purity levels, often exceeding 99% .
Molecular Structure Analysis

Structure and Data

Nirmatrelvir's molecular formula is C17H22N4O3S, with a molecular weight of approximately 358.45 g/mol. The compound features a complex structure that includes:

  • A bicyclic proline derivative
  • A cyano lactam moiety
  • Various functional groups that enhance its binding affinity to the viral protease.

The three-dimensional conformation plays a critical role in its interaction with the target enzyme, optimizing both potency and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing nirmatrelvir include:

  1. Amide Bond Formation: This is a key reaction where amino acids or their derivatives are coupled using coupling agents.
  2. Cyclization: Certain steps involve cyclizing intermediates to form bicyclic structures that are integral to nirmatrelvir's activity.
  3. Dehydration: Converting amides into nitriles is essential for forming the final product, often requiring careful control of reaction conditions to minimize side reactions .
Mechanism of Action

Process and Data

Nirmatrelvir operates by specifically binding to the active site of the SARS-CoV-2 main protease, inhibiting its function. This protease is essential for processing viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, nirmatrelvir effectively halts viral replication, thereby reducing viral load and mitigating disease progression.

The binding involves multiple interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the drug-enzyme complex .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nirmatrelvir exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water.
  • Stability: The compound demonstrates stability under various conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported around 120°C, indicating good thermal stability .
Applications

Scientific Uses

Beyond its primary application as an antiviral agent against COVID-19, nirmatrelvir's design as a protease inhibitor opens avenues for research into other viral infections where similar proteases play critical roles. Its synthetic methodologies also serve as a template for developing other peptidomimetic drugs targeting different diseases.

Introduction to Nirmatrelvir in Antiviral Research

Historical Context of SARS-CoV-2 Protease Inhibitor Development

The pursuit of coronavirus protease inhibitors originated from pre-pandemic research on SARS-CoV-1 and MERS-CoV. The highly conserved nature of Mpro across coronaviruses—due to its critical role in processing viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps 5–16)—identified it as a promising target. Early inhibitors like PF-00835231 (developed during SARS-CoV-1 research) demonstrated in vitro efficacy but exhibited poor pharmacokinetic properties, particularly low oral bioavailability [5] [8].

Nirmatrelvir emerged from systematic optimization of earlier scaffolds. Key innovations included:

  • Structural modifications: Introduction of a nitrile warhead (C≡N) enabling reversible covalent binding with Cys145, forming a stable thioimidate adduct that blocks the protease active site [5] [8].
  • P1 group enhancement: Replacement of PF-00835231's P1 moiety with a trifluoroacetamide-modified γ-lactam, improving binding affinity to the S1 pocket while maintaining specificity for glutamine residues [8].
  • Pharmacokinetic boosting: Coadministration with ritonavir, an HIV-1 protease inhibitor and potent CYP3A4 inhibitor, to prolong nirmatrelvir's plasma half-life. Ritonavir lacks anti-SARS-CoV-2 activity but elevates nirmatrelvir concentrations by inhibiting its hepatic metabolism [1] [7].

Table 1: Evolution of SARS-CoV Main Protease Inhibitors

CompoundKey Structural FeaturesLimitationsDevelopment Era
PF-00835231Non-covalent binder; glutamine mimic at P1Low oral bioavailabilitySARS-CoV-1 (2003)
GC-376Aldehyde warhead; broad-spectrum anti-coronaviralMetabolic instabilityMERS-CoV (2012)
NirmatrelvirNitrile warhead; optimized P1 γ-lactam; ritonavir-boostedDrug-drug interactions (ritonavir)SARS-CoV-2 (2020)
Ensitrelvir (S-217622)Non-covalent; non-peptidic scaffoldReduced potency vs. Omicron variants2022

This iterative design yielded a molecule with nanomolar inhibitory potency (Ki = 3.1 nM against SARS-CoV-2 Mpro) and markedly improved metabolic stability. Crucially, the high genetic barrier to resistance—attributed to Mpro's conserved structure across variants—positioned nirmatrelvir as a resilient therapeutic option amid viral evolution [5] [7] [8].

Role of Nirmatrelvir in the COVID-19 Pandemic Response

Nirmatrelvir/ritonavir (Paxlovid™) received emergency authorization in December 2021 following the landmark EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial. This phase II/III study demonstrated an 89% reduction in COVID-19-related hospitalization or death among unvaccinated, high-risk adults treated within five days of symptom onset [1] [7]. Real-world effectiveness analyses corroborated these findings:

  • CDC surveillance data indicated <1% of treated patients required hospitalization, with most failures occurring in patients aged >60 years [1].
  • A prospective observational study in hematological malignancy patients showed nirmatrelvir significantly reduced time to first negative nucleic acid test (23.5 vs. 34 days, p=0.015) and progression to severe disease (8% vs. 31.8%, p=0.046) compared to untreated controls [3].

Table 2: Comparative Effectiveness of Oral Antivirals in High-Risk COVID-19 Patients

AntiviralMechanismRelative Risk Reduction (Hospitalization/Death)Key Limitations
Nirmatrelvir/ritonavirSARS-CoV-2 Mpro inhibitor89% (EPIC-HR trial) [1] [7]Significant drug-drug interactions
MolnupiravirRdRp mutagenesis30% [7]Theoretical mutagenicity concerns
AzvudineRdRp inhibitorComparable to nirmatrelvir in hematological patients [3]Limited global availability

Nirmatrelvir retained efficacy against emerging variants of concern, including Omicron sublineages, due to Mpro's low mutational frequency. In vitro studies confirmed consistent nanomolar EC50 values against Alpha (B.1.1.7), Beta (B.1.351), Gamma (P.1), Delta (B.1.617.2), and Omicron (B.1.1.529) variants [7] [9]. This resilience proved critical when monoclonal antibodies lost potency against spike protein mutations.

Beyond acute treatment, preliminary evidence suggests potential utility in Long COVID management. A patient-led case series reported symptom improvement following extended courses (7.5–30 days), though benefits varied and often required prolonged therapy. One participant experienced near-complete resolution of fatigue, cognitive dysfunction, and exercise intolerance after a 15-day course, though symptoms partially recurred post-treatment [9]. This underscores the hypothesized role of viral persistence in Long COVID pathogenesis and warrants controlled trials of extended antiviral regimens.

Academic Significance of Peptidomimetic Antiviral Agents

Nirmatrelvir epitomizes the medicinal chemistry strategy of peptidomimetics—synthetic molecules mimicking peptide substrates to inhibit enzyme activity while overcoming inherent limitations of therapeutic peptides. Peptidomimetics confer:

  • Enhanced metabolic stability: By replacing labile peptide bonds with non-cleavable isosteres (e.g., Nirmatrelvir's tert-butylacetamide at P3) [8].
  • Improved bioavailability: Structural optimization enables oral administration, contrasting with peptide-based antivirals like enfuvirtide (T-20) for HIV, which requires injection [2] [6].
  • Target specificity: Designed to exploit unique features of viral enzymes absent in host proteases (e.g., SARS-CoV-2 Mpro's substrate preference for glutamine at P1) [8].

Key peptidomimetic strategies exemplified by nirmatrelvir include:

  • Warhead engineering: The nitrile group enables reversible covalent inhibition, balancing potency with selectivity. Alternatives include aldehydes (e.g., GC-376) or α-ketoamides [8].
  • P1/P2 optimization: Incorporation of cyclic constraints (e.g., γ-lactam at P1) and hydrophobic moieties (e.g., dimethylbicyclo[3.1.0]hexane at P2) to enhance binding pocket complementarity.
  • Scaffold rigidification: Reducing conformational flexibility improves binding entropy and resistance to enzymatic degradation [2] [8].

Table 3: Peptidomimetic Design Strategies in Antiviral Development

StrategyObjectiveExample in NirmatrelvirImpact
Warhead incorporationEnable reversible covalent inhibitionNitrile (C≡N) forming thioimidate with Cys145Enhanced potency (Ki = 3.1 nM)
P1 optimizationBind conserved S1 pocketTrifluoroacetylated γ-lactamSpecificity for Gln substrate site
P2 hydrophobic groupEngage S2 subsite6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneImproved cell permeability
P3 modificationMetabolic stabilizationtert-ButylacetamideReduced CYP3A4-mediated oxidation

Current research focuses on next-generation peptidomimetics addressing nirmatrelvir's limitations:

  • Ritonavir-free regimens: Compounds like leritrelvir (RAY1216) incorporate cyclopropyl groups at P3 to resist CYP3A4 metabolism, eliminating the need for pharmacokinetic boosters [8].
  • Spiropyrrolidine derivatives: Rigidified scaffolds designed via molecular hybridization show promise in inhibiting Mpro mutants resistant to nirmatrelvir [8].
  • Dual-target inhibitors: Anthranilamide-based peptidomimetics exhibit broad-spectrum activity against enveloped viruses (e.g., MHV-1, HSV-1) by disrupting viral membranes—a mechanism distinct from protease inhibition [6].

These advances highlight nirmatrelvir's role as a structural blueprint for future antiviral design, extending beyond coronaviruses to other clinically significant viruses dependent on protease activity for replication.

Properties

CAS Number

2628280-40-8

Product Name

Nirmatrelvir

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C23H32F3N5O4

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1

InChI Key

LIENCHBZNNMNKG-OJFNHCPVSA-N

SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.